

Application Notes & Protocols: Synthesis of Bismuth Bromide-Based Perovskite Solar Cells

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Compound of Interest

Compound Name: *Bismuth(III) bromide*

Cat. No.: *B147885*

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Introduction

The field of perovskite photovoltaics has seen remarkable progress, with power conversion efficiencies (PCE) now exceeding 27% for lead-based devices.[1] However, the inherent toxicity of lead remains a significant hurdle for large-scale commercialization and environmental safety.[1][2][3] This has spurred intensive research into lead-free alternatives, with bismuth (Bi) emerging as a promising candidate due to its low toxicity, high environmental stability, and suitable optoelectronic properties.[3][4]

Bismuth-based perovskite materials, while generally exhibiting lower efficiencies than their lead counterparts, offer a viable path toward safer solar energy harvesting.[1][2] Challenges in fabricating high-quality, efficient bismuth-based perovskite thin films often arise from complex crystallization kinetics.[1][2] Bismuth bromide (BiBr_3) is a key precursor used in two primary strategies: as a direct component in lead-free perovskite absorbers and as a performance-enhancing additive in traditional lead-halide perovskites.[5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of perovskite solar cells utilizing BiBr_3 , targeting researchers and professionals in materials science and renewable energy.

Experimental Data & Performance Metrics

Quantitative data from various studies on bismuth-containing perovskite solar cells are summarized below for comparison.

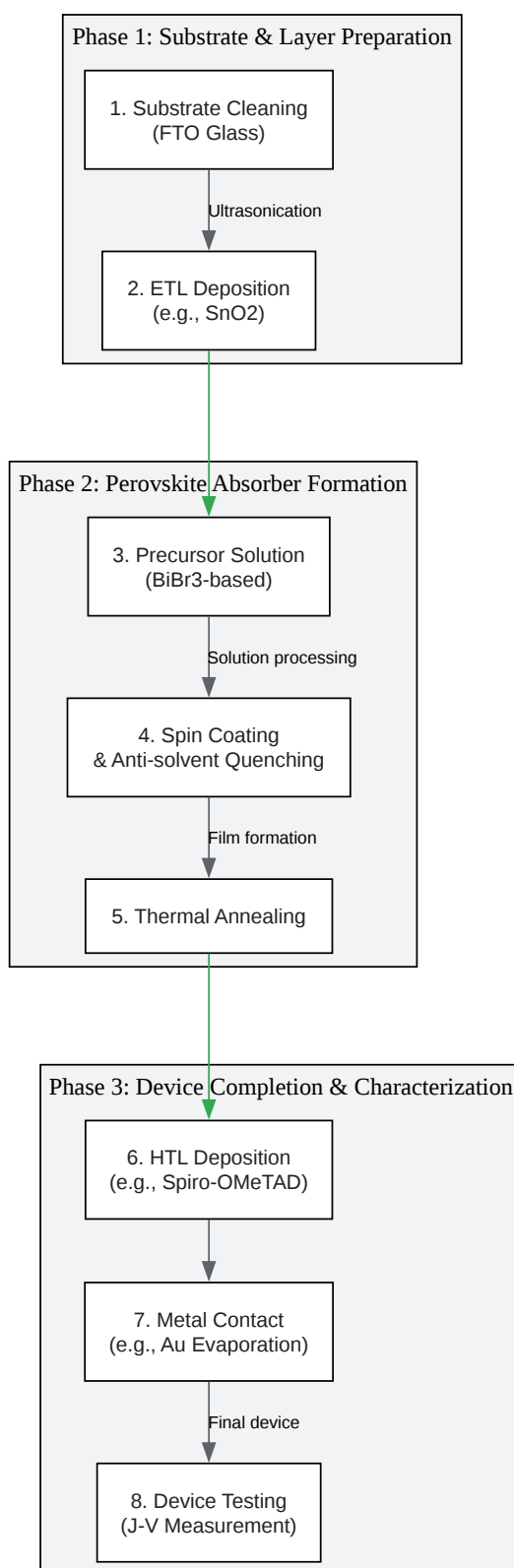
Table 1: Photovoltaic Performance of Bismuth-Containing Perovskite Solar Cells

Perovskite Absorber	Role of Bismuth	Voc (V)	Jsc ($\text{mA}\cdot\text{cm}^{-2}$)	Fill Factor (FF)	PCE (%)	Reference
CsPbBr ₃	BiBr ₃ Additive	-	7.83	0.80	8.73	[5]
MAPbBr ₃	1% Bi Doping	1.30	9.34	-	7.9	[6]
MAPbBr ₃	1% Bi & 1% Sb Co-doping	1.32	12.12	0.73	11.6	[6]
CsPbBr ₃	BiI ₃ Additive	-	-	-	9.54	[7]
Pure MAPbBr ₃	Control (No Bi)	1.29	8.72	0.66	7.5	[6]
Pure CsPbBr ₃	Control (No Bi)	-	6.97	0.70	6.47	[5]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency.

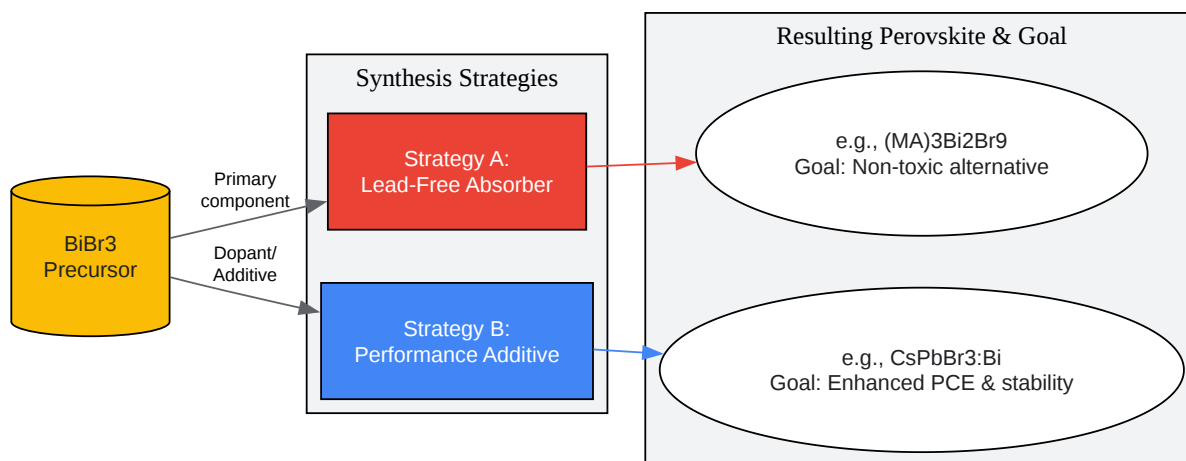
Experimental Workflow & Logic Diagrams

The following diagrams illustrate the general fabrication workflow and the strategic use of the BiBr₃ precursor.



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Caption: General workflow for solution-processed perovskite solar cell fabrication.



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Caption: Logic diagram illustrating the dual roles of BiBr₃ in perovskite synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for fabricating perovskite solar cells using BiBr₃.

Protocol 1: General Device Fabrication

This protocol outlines the standard procedure for constructing the solar cell device, from substrate cleaning to electrode deposition. Specific perovskite solution preparations are detailed in Protocol 2.

1. Substrate Cleaning (FTO-coated glass)

- Sequentially sonicate pre-patterned FTO (Fluorine-doped Tin Oxide) glass substrates in a solution of detergent (e.g., Hellmanex) and deionized (DI) water, followed by DI water, acetone, and isopropanol (IPA) for 15 minutes each.^{[8][9]}
- Dry the substrates with a stream of nitrogen gas.

- Treat the substrates with UV-Ozone for at least 20 minutes immediately before depositing the next layer to ensure a hydrophilic surface.[8]

2. Electron Transport Layer (ETL) Deposition (SnO_2)

- Prepare a 3 wt% suspension of SnO_2 nanoparticles in distilled water and filter it through a 0.2 μm filter.[8]
- In an inert environment (e.g., a nitrogen-filled glovebox), deposit $\sim 50 \mu\text{L}$ of the SnO_2 suspension onto the FTO substrate.[8]
- Spin coat at 3000 RPM for 30 seconds.[8]
- Anneal the substrates at 150-180°C for 30-60 minutes in an ambient air environment.[8][10]

3. Perovskite Layer Deposition

- This step is detailed in Protocol 2.

4. Hole Transport Layer (HTL) Deposition (Spiro-OMeTAD)

- Prepare the HTL solution by dissolving 73.6 mg of Spiro-OMeTAD in 1 mL of chlorobenzene. Add 30 μL of 4-tert-butylpyridine (tBP) and 17 μL of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in acetonitrile) as dopants.[11]
- Filter the final solution through a 0.2 μm filter.[8]
- Dynamically deposit $\sim 25 \mu\text{L}$ of the Spiro-OMeTAD solution onto the perovskite layer while spinning at 4000 RPM for 30 seconds.[8]
- Leave the devices in a dry, dark environment overnight to allow for oxidation of the HTL, which improves its conductivity.[8]

5. Metal Contact Deposition

- Define the active area of the device using a shadow mask (typically 0.08-0.16 cm^2).

- Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) via thermal evaporation under high vacuum ($<10^{-6}$ Torr).

Protocol 2: Perovskite Precursor and Film Formation

This section details two distinct methods for incorporating BiBr₃ into the perovskite absorber layer. All steps should be performed in an inert atmosphere glovebox.

Method A: BiBr₃ as an Additive in CsPbBr₃ Perovskite

This method aims to enhance the performance of a standard CsPbBr₃ solar cell.[\[5\]](#)

1. Precursor Solution Preparation:

- Prepare a 1 M stock solution of PbBr₂ by dissolving 367 mg of PbBr₂ in 1 mL of N,N-Dimethylformamide (DMF) with stirring at ~90°C.[\[10\]](#)
- Prepare a separate 0.07 M stock solution of CsBr by dissolving 14.3 mg of CsBr in 1 mL of methanol.[\[10\]](#)
- To create the final perovskite precursor, combine the PbBr₂ and CsBr solutions. For the BiBr₃ additive, a small amount (e.g., 0.1 mg/mL) is added to the precursor mix, a step that requires optimization.[\[5\]](#)

2. Film Deposition and Annealing:

- Preheat the SnO₂-coated substrate to ~80°C.[\[10\]](#)[\[12\]](#)
- Deposit ~50 µL of the BiBr₃-doped perovskite precursor solution onto the substrate.
- Use a two-step spin coating program: 1000 RPM for 10 seconds, followed by 3000-6000 RPM for 25-30 seconds.[\[8\]](#)[\[9\]](#)
- During the second, high-speed step (about 13 seconds before the end), dispense ~100 µL of an anti-solvent (e.g., ethyl acetate or toluene) onto the spinning substrate to induce rapid crystallization.[\[8\]](#)[\[11\]](#)

- Immediately transfer the substrate to a hotplate and anneal at a temperature between 100°C and 150°C for 10-30 minutes. The optimal annealing temperature is crucial for film quality and must be determined experimentally.[8][13]

Method B: Lead-Free (MA)₃Bi₂Br₉ Perovskite (Hypothetical Protocol)

This protocol is adapted from methodologies for related bismuth-halide perovskites, such as (MA)₃Bi₂I₉, as a representative for a lead-free system.[14]

1. Precursor Solution Preparation:

- Prepare a 0.5 M precursor solution by dissolving Bismuth (III) Bromide (BiBr₃) and Methylammonium Bromide (MABr) in a 2:3 stoichiometric ratio in DMF.
- For example, dissolve 224.4 mg of BiBr₃ (0.5 mmol) and 84.0 mg of MABr (0.75 mmol) in 1 mL of DMF.
- Stir the solution on a hotplate at ~70°C for several hours until all precursors are fully dissolved.

2. Film Deposition and Annealing:

- Deposit ~50 µL of the (MA)₃Bi₂Br₉ precursor solution onto the SnO₂-coated substrate.
- Spin coat at 1000 RPM for 10 seconds, then increase to 4000 RPM for 28 seconds.
- Dispense ~100 µL of an anti-solvent (e.g., toluene) 15 seconds into the second spin step.
- Transfer the film to a hotplate and anneal at 100-130°C. The annealing time is a critical parameter and can range from 10 to 30 minutes; longer annealing may lead to rougher films with larger crystal grains.[14]

Summary of Process Parameters

The table below provides a summary of typical processing parameters that require optimization for any specific perovskite formulation.

Table 2: Key Synthesis and Deposition Parameters

Parameter	Typical Range	Notes
Precursor Concentration	0.5 M - 1.5 M	Affects film thickness and morphology.
Solvent System	DMF, DMSO, GBL	Ratios of co-solvents (e.g., DMF:DMSO 4:1) can control crystallization.[15]
Spin Coating Speed (Step 1)	1000 - 2000 RPM	For initial spreading of the precursor solution.[8][11]
Spin Coating Speed (Step 2)	3000 - 6500 RPM	High speed to create a thin, uniform film.[8][9]
Anti-solvent	Toluene, Chlorobenzene, Ethyl Acetate	Choice of anti-solvent and dispense time are critical for film quality.[11]
Annealing Temperature	100°C - 175°C	Crucial for phase purity, grain growth, and removal of residual solvent.[13][14]
Annealing Time	5 - 45 minutes	Affects crystallinity and can lead to decomposition if too long.[9][14]

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